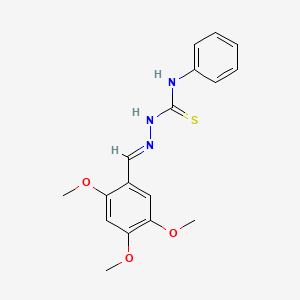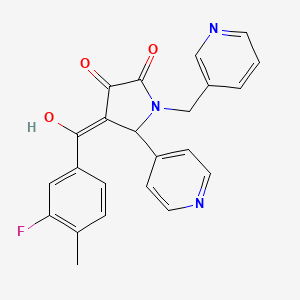
4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(ジエチルアミノ)ベンジリデン)アミノ)-3-(3-エトキシフェニル)-1H-1,2,4-トリアゾール-5(4H)-チオンは、そのユニークな化学構造と特性で知られる複雑な有機化合物です。この化合物は、3つの窒素原子を含む5員環を特徴とするトリアゾールファミリーに属しています。
準備方法
合成経路と反応条件
4-((4-(ジエチルアミノ)ベンジリデン)アミノ)-3-(3-エトキシフェニル)-1H-1,2,4-トリアゾール-5(4H)-チオンの合成は、通常、容易に入手可能な前駆体から始めて、複数のステップを必要とします。一般的な方法の1つは、酸性または塩基性条件下で、4-(ジエチルアミノ)ベンズアルデヒドと3-(3-エトキシフェニル)-1H-1,2,4-トリアゾール-5-チオールを縮合させる方法です。この反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます。
工業生産方法
工業的な環境では、この化合物の生産は、より効率的でスケーラブルな方法を伴う可能性があります。反応条件を最適化し、収率を向上させるために、連続フロー反応器や自動合成プラットフォームを使用できます。ハイスループットスクリーニングとプロセス最適化技術の使用により、最終製品の一貫した品質と純度が保証されます。
化学反応の分析
反応の種類
4-((4-(ジエチルアミノ)ベンジリデン)アミノ)-3-(3-エトキシフェニル)-1H-1,2,4-トリアゾール-5(4H)-チオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化させることができ、対応するスルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元された誘導体を生成します。
置換: この化合物は、官能基が他の置換基に置き換えられる求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、エタノール。
置換: ハロゲン化剤、求核剤、求電子剤。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: 官能基が変更された還元された誘導体。
置換: さまざまな置換トリアゾール誘導体。
科学研究の応用
4-((4-(ジエチルアミノ)ベンジリデン)アミノ)-3-(3-エトキシフェニル)-1H-1,2,4-トリアゾール-5(4H)-チオンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、および抗がん特性を持つ生物活性化合物としての可能性について調査されています。
医学: 薬物開発や診断ツールなど、潜在的な治療的用途について探求されています。
産業: そのユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に利用されています。
科学的研究の応用
4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
4-((4-(ジエチルアミノ)ベンジリデン)アミノ)-3-(3-エトキシフェニル)-1H-1,2,4-トリアゾール-5(4H)-チオンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、重要な代謝プロセスを妨げることで微生物の増殖を阻害したり、特定のシグナル伝達経路を活性化することで癌細胞のアポトーシスを誘導したりする場合があります。
類似化合物との比較
類似化合物
4-(ジエチルアミノ)ベンズアルデヒド: 標的化合物の合成における前駆体であり、有機合成で使用されていることが知られています。
3-(3-エトキシフェニル)-1H-1,2,4-トリアゾール-5-チオール: 医薬品化学における用途を持つ別の前駆体です。
1,2,4-トリアゾール誘導体: 多様な生物活性と用途を持つ幅広い化合物のクラスです。
独自性
4-((4-(ジエチルアミノ)ベンジリデン)アミノ)-3-(3-エトキシフェニル)-1H-1,2,4-トリアゾール-5(4H)-チオンは、独自の官能基の組み合わせにより際立っており、独特の化学的および生物学的特性を付与します。
特性
CAS番号 |
497921-92-3 |
|---|---|
分子式 |
C21H25N5OS |
分子量 |
395.5 g/mol |
IUPAC名 |
4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H25N5OS/c1-4-25(5-2)18-12-10-16(11-13-18)15-22-26-20(23-24-21(26)28)17-8-7-9-19(14-17)27-6-3/h7-15H,4-6H2,1-3H3,(H,24,28)/b22-15+ |
InChIキー |
JTHXZAWQSKPVRH-PXLXIMEGSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B12013191.png)

![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013205.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013211.png)




![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12013273.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
